5-Methoxyisophthalonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
453565-53-2 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,1H3 |
InChI Key |
DPWSWPFEKRLLHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)C#N |
Origin of Product |
United States |
Preparation of the Preparative Tlc Plate:
Commercially available glass-backed preparative TLC plates pre-coated with a 1000-2000 µm layer of silica gel 60 F254 are typically used. reddit.com The fluorescent indicator (F254) allows for the non-destructive visualization of UV-active compounds, such as 5-Methoxyisophthalonitrile, under a UV lamp. chemrxiv.org
Sample Application:
A concentrated solution of the crude 5-Methoxyisophthalonitrile sample is prepared in a volatile solvent like dichloromethane or ethyl acetate. This solution is then carefully applied as a narrow band along the origin line, which is marked approximately 1.5-2 cm from the bottom edge of the plate. 182.160.97 It is crucial to apply the sample evenly and in as narrow a band as possible to ensure optimal separation. Multiple applications can be performed, allowing the solvent to evaporate between each application, to load a sufficient amount of the crude mixture.
Development of the Chromatogram:
The prepared plate is placed in a chromatography tank containing a suitable mobile phase. The tank should be saturated with the mobile phase vapors to ensure a uniform and reproducible separation. A common mobile phase for the separation of moderately polar aromatic compounds is a mixture of a non-polar solvent and a slightly more polar solvent. For 5-Methoxyisophthalonitrile, a mixture of hexane and ethyl acetate is a suitable choice. The optimal ratio of these solvents is determined beforehand using analytical TLC to achieve good separation between the desired compound and its impurities, ideally with the Rf value of the target compound being between 0.3 and 0.5 for effective preparative separation.
The mobile phase ascends the plate via capillary action, and the separation of the components occurs as the plate develops. The development is stopped when the solvent front is about 1 cm from the top edge of the plate.
Visualization and Identification of the Target Compound:
After development, the plate is removed from the tank and the solvent is allowed to evaporate completely in a fume hood. The separated bands are then visualized under a UV lamp at a wavelength of 254 nm. chemrxiv.org Aromatic compounds like 5-Methoxyisophthalonitrile will appear as dark bands against the fluorescent background of the plate. The band corresponding to this compound is identified based on its Rf value, which should be compared to that of a pure standard if available.
Isolation of the Purified Compound:
Once the band corresponding to 5-Methoxyisophthalonitrile is identified, it is carefully scraped off the glass plate using a clean spatula or a razor blade. The collected silica gel is then transferred to a small flask or a fritted glass funnel.
Elution and Recovery:
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for investigating the dynamic behavior of molecules over time. bioinformaticsreview.comrsc.orgresearchgate.netyoutube.comyoutube.com These techniques allow for the examination of conformational flexibility, solvent interactions, and the thermodynamic stability of this compound.
MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. kummerlaender.eu A typical simulation would involve placing a model of this compound in a simulation box, often solvated with a chosen solvent like water or chloroform, to mimic solution-phase behavior. rsc.org The system is then subjected to energy minimization to remove unfavorable steric contacts before being gradually heated to a desired temperature and equilibrated under constant pressure. bioinformaticsreview.com The production phase of the simulation generates a trajectory that details the position and velocity of each atom over time, providing insights into the molecule's dynamic nature. youtube.com
Analysis of the MD trajectory can reveal the preferred conformations of the methoxy (B1213986) group relative to the aromatic ring, the flexibility of the nitrile groups, and the formation of specific interactions, such as hydrogen bonds, with solvent molecules. nih.gov This information is crucial for understanding how the molecule behaves in a realistic chemical environment.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, or OPLS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P (for water) | Explicitly models solvent molecules. |
| Box Type | Cubic | Defines the simulation cell boundaries. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 50-100 ns | Duration of the production simulation run. |
| Time Step | 2 fs | The interval between successive calculations. |
Note: This table represents typical parameters for an MD simulation and is for illustrative purposes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of molecules. mdpi.comicm.edu.plekb.egmultidisciplinaryjournals.com For this compound, these calculations can elucidate the distribution of electrons, orbital energies, and electrostatic potential, all of which are fundamental to understanding its chemical behavior. nih.gov
Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. ekb.eg Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the nitrile groups and the oxygen of the methoxy group, highlighting them as sites for interaction with electrophiles.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is a powerful asset for mapping the detailed mechanisms of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. researchgate.netresearchgate.net For this compound, theoretical calculations can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution or reactions involving the nitrile groups. nih.govnih.govlibretexts.orgmasterorganicchemistry.com
A common approach involves locating the transition state (TS) structure for a proposed reaction step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. dailymotion.com Vibrational frequency calculations are used to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. dailymotion.comresearchgate.netscm.com An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the structural changes that occur throughout the reaction. scm.com The calculated energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction kinetics.
For instance, one could computationally model the hydrolysis of one of the nitrile groups on this compound. This would involve calculating the energies of the starting material, the transition state for water addition, any intermediates, and the final carboxylic acid product, thereby providing a complete energetic profile of the reaction. libretexts.org
Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., this compound + Nucleophile). |
| Transition State 1 (TS1) | +25.5 | The energy barrier for the initial nucleophilic attack. |
| Intermediate | -5.2 | A stable species formed after the initial attack (e.g., Meisenheimer complex). masterorganicchemistry.com |
| Transition State 2 (TS2) | +15.8 | The energy barrier for the departure of a leaving group. |
| Products | -12.0 | The final substituted product. |
Note: This table presents a hypothetical energy profile for an illustrative nucleophilic aromatic substitution reaction.
Prediction of Spectroscopic Properties and Conformational Analysis
Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. tandfonline.comnih.gov Methods like DFT can be used to compute the theoretical ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies corresponding to an infrared (IR) spectrum for this compound. acs.orgacs.orgepfl.chruc.dk
The calculated NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental spectra to aid in the assignment of specific peaks to individual atoms in the molecule. nih.govrsc.org Similarly, calculated IR frequencies and intensities can be compared to experimental IR spectra to identify characteristic vibrational modes of the functional groups present, such as the C≡N stretch of the nitrile groups and C-O stretches of the methoxy group. tandfonline.com
Furthermore, computational methods are essential for performing conformational analysis. bigchem.eu For this compound, a key conformational feature is the orientation of the methoxy group relative to the benzene (B151609) ring. researchgate.netresearchgate.netwikipedia.orgcolostate.edu By systematically rotating the C(ring)-O-C-H dihedral angle and calculating the energy at each point, a potential energy surface can be generated. This analysis reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. For anisole (B1667542) and related compounds, the planar conformation is often found to be the most stable due to favorable electronic interactions. researchgate.net
Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (in ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-CN | 116.5 | 117.2 |
| C-CN | 116.8 | 117.2 |
| C-OCH₃ | 160.2 | 161.0 |
| CH-aromatic | 108.1 | 108.9 |
| CH-aromatic | 108.5 | 108.9 |
| C-aromatic (ipso) | 135.4 | 136.1 |
| C-OCH₃ | 56.1 | 56.8 |
Note: This table contains hypothetical data to illustrate the typical correlation between calculated and experimental NMR shifts.
Role as Chemical Intermediates in Fine Chemical Synthesis
As a versatile chemical intermediate, this compound serves as a foundational building block in the synthesis of more complex molecules. The presence of the methoxy group and two nitrile moieties on the isophthalonitrile framework allows for a range of chemical transformations, making it a key component in the production of high-value chemicals.
While specific publicly available research detailing the direct use of this compound in the synthesis of marketed pharmaceutical drugs is limited, the isophthalonitrile scaffold is a recognized structural motif in medicinal chemistry. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or converted to other functional groups, which are common steps in the synthesis of active pharmaceutical ingredients (APIs). The methoxy group can also be a key feature for receptor binding or can be demethylated to a hydroxyl group, providing another site for chemical modification.
The synthesis of complex heterocyclic structures, which are prevalent in many pharmaceuticals, can often utilize dinitrile precursors like this compound through cyclization reactions. For instance, isophthalonitrile derivatives are used in the synthesis of molecules with potential therapeutic activities.
| Precursor Compound | Potential Pharmaceutical Application | Synthetic Transformation |
| 5-Substituted Isophthalonitriles | Antiviral, Anticancer, Anti-inflammatory agents | Cyclization, Hydrolysis, Reduction |
| Isophthalonitrile Derivatives | Synthesis of heterocyclic compounds | Reaction with dinucleophiles |
Table 1: Potential Pharmaceutical Applications of Isophthalonitrile Derivatives
In the field of agrochemicals, the isophthalonitrile structure is found in some herbicides and fungicides. The dinitrile functionality can be a precursor to active moieties that interfere with biological processes in weeds or fungi. While direct evidence for the use of this compound is not widespread in public literature, its structural similarity to other active isophthalonitriles suggests its potential as an intermediate. For example, the herbicide chlorthal-dimethyl (B1668884) is based on a substituted benzene dinitrile structure.
In the realm of specialty chemicals, isophthalonitrile derivatives are used in the production of dyes, pigments, and other performance chemicals. The specific substitution pattern of this compound can influence the color and stability of resulting dyes.
Applications in Materials Science and Engineering
The rigid aromatic core and reactive nitrile groups of this compound make it a promising candidate for the development of advanced materials with unique thermal, mechanical, and optical properties.
Phthalonitrile-based resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, low water absorption, and excellent fire resistance. These resins are synthesized from phthalonitrile (B49051) monomers, which undergo a polymerization reaction upon heating, often in the presence of a curing agent, to form a highly cross-linked network.
While research specifically on this compound as a monomer is not extensively documented, the general chemistry of phthalonitrile polymerization suggests its applicability. The nitrile groups can trimerize to form a network of triazine or phthalocyanine (B1677752) rings, leading to a robust polymer matrix. The methoxy group could potentially influence the processing characteristics and final properties of the polymer, such as its solubility and thermal behavior.
| Monomer Type | Resulting Polymer | Key Properties |
| Phthalonitrile Derivatives | Phthalonitrile Resin | High thermal stability, Fire resistance, Low moisture absorption |
| Bisphenol A-based Phthalonitriles | Poly(phthalonitrile) | Excellent mechanical strength at high temperatures |
Table 2: Phthalonitrile-Based Polymers and Their Properties
These high-performance polymers are used in demanding applications, such as aerospace components, military hardware, and microelectronics, where materials are exposed to extreme conditions.
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine applications. Antifouling coatings are employed to prevent this buildup. While specific studies on this compound for antifouling applications are scarce, some isophthalonitrile derivatives have been explored in this area. The rationale is that the nitrile groups can be functionalized to create surfaces that are resistant to microbial attachment or can be part of a polymer backbone that slowly releases biocidal agents. The development of environmentally friendly antifouling solutions is an active area of research, and compounds like isophthalonitrile derivatives offer a scaffold for creating novel, low-toxicity antifouling materials. nih.gov
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive in the aggregated state. This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has found numerous applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).
The isophthalonitrile core has been incorporated into molecules exhibiting AIE. For instance, a novel 4,4′-fluoresceinoxy bisphthalonitrile has been synthesized and was found to exhibit Aggregation-Induced Emission Enhancement (AIEE). uoc.ac.in This suggests that the phthalonitrile moiety can contribute to the restriction of intramolecular motion in the aggregated state, which is a key mechanism for AIE.
Furthermore, 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) is a well-known and highly successful material that exhibits thermally activated delayed fluorescence (TADF), a process closely related to AIE that allows for highly efficient OLEDs. wikipedia.org The isophthalonitrile unit in 4CzIPN acts as an electron-accepting core. The presence of a methoxy group, an electron-donating group, on the isophthalonitrile ring in this compound could be used to tune the electronic properties of such AIE- or TADF-active molecules, potentially leading to new materials with tailored emission colors and efficiencies.
| Compound | Phenomenon | Key Feature |
| 4,4′-fluoresceinoxy bisphthalonitrile | AIEE | Phthalonitrile acceptor units uoc.ac.in |
| 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) | TADF | Isophthalonitrile electron-accepting core wikipedia.org |
Table 3: Isophthalonitrile Derivatives in AIE and TADF Research
The investigation of this compound derivatives in the context of AIE represents a promising avenue for the development of new functional materials for optoelectronic applications.
Incorporation into Mesoporous Architectures
Currently, there is no publicly available scientific literature detailing the specific incorporation of this compound into mesoporous architectures.
Biochemical and Molecular Probe Development
The primary application of this compound in recent biomedical research has been in the design and synthesis of potent and selective inhibitors for enzymes that are crucial in cellular signaling and gene regulation.
Studies of Protein-Ligand Binding Interactions
The development of SPIN1 inhibitors derived from the this compound scaffold has provided a rich platform for studying protein-ligand binding interactions. The binding of these inhibitors to SPIN1 is a prime example of specific molecular recognition. nih.gov
Isothermal titration calorimetry (ITC) experiments have been crucial in confirming the direct binding of these compounds to SPIN1 and in quantifying the thermodynamics of this interaction. nih.gov For instance, ITC data for compound 2, an intermediate in the optimization process, showed a binding affinity (Kd) of 114 ± 4 nM and a binding ratio (N value) of 1, indicating that it binds to a single Tudor domain of SPIN1. nih.gov This binding stoichiometry is consistent with that observed for the fragment inhibitor MS31. nih.gov
The N-isopropylpiperidinylamino group at the 4-position of the quinazoline (B50416) ring was found to be exposed to the solvent and does not directly interact with SPIN1, highlighting which parts of the molecule can be modified to fine-tune properties without disrupting the core binding interactions. nih.gov These detailed structural insights into the protein-ligand interactions are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity. nih.gov
Table 2: Key Protein-Ligand Interactions for a SPIN1 Inhibitor
| Inhibitor Moiety | SPIN1 Residue/Region | Type of Interaction |
|---|---|---|
| Isoindolinyl group | "Aromatic Cage" of Tudor domain II | π–π stacking, Cation–π |
| Secondary amino group of side chain | Aspartate 184 (D184) | Hydrogen Bond |
| Quinazoline core | Aromatic residues in binding pocket | π-stacking |
| N-isopropylpiperidinylamino group | Solvent | Solvent Exposed (No direct interaction) |
Degradation and Environmental Fate Studies
Identification and Characterization as Environmental Degradation Products
5-Methoxyisophthalonitrile is recognized as an environmental metabolite that can be formed from the transformation of certain pesticides. Its presence in the environment is primarily linked to the degradation of parent compounds used in agriculture.
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum fungicide that, upon release into the environment, undergoes various degradation processes. nih.gov One of the identified biodegradation products of chlorothalonil is 2,5,6-trichloro-4-methoxyisophthalonitrile. nih.gov While this compound is a methoxyisophthalonitrile derivative, it is structurally distinct from this compound.
Scientific literature specifically identifying this compound as a direct degradation product of chlorothalonil is limited. However, the formation of various chlorinated and methoxylated isophthalonitrile derivatives from chlorothalonil degradation suggests that complex transformation pathways are at play. These transformations can involve microbial action or abiotic processes, leading to a range of metabolites with varying chemical structures and environmental behaviors. The study of these metabolites is crucial for a comprehensive risk assessment of the parent pesticide.
Development of Analytical Methods for Environmental Monitoring
Accurate and sensitive analytical methods are imperative for the detection and quantification of this compound in complex environmental samples such as soil and water. The development of these methods typically involves optimizing both the sample preparation and the instrumental analysis steps.
Effective sample preparation is crucial to isolate and concentrate the target analyte from the matrix, thereby removing interfering substances that could affect the accuracy of the analysis. researchgate.netresearch.csiro.au
Solid-Phase Extraction (SPE):
SPE is a widely used technique for the cleanup and pre-concentration of organic pollutants from aqueous samples. thermofisher.comnih.gov The optimization of an SPE method for this compound would involve several key steps:
Sorbent Selection: The choice of sorbent is critical and depends on the polarity of the analyte. For a moderately polar compound like this compound, reversed-phase sorbents (e.g., C8, C18) or polymeric sorbents could be suitable. mdpi.com
Sample Loading: The pH of the water sample may need to be adjusted to ensure the analyte is in a neutral form to enhance its retention on the sorbent.
Washing: A washing step with a weak solvent is used to remove co-extracted interferences without eluting the target analyte.
Elution: A stronger organic solvent is then used to desorb the analyte from the sorbent. The choice of elution solvent and its volume are optimized to achieve high recovery and concentration. nih.gov
Liquid-Liquid Extraction (LLE):
LLE is a traditional method for extracting analytes from aqueous samples into an immiscible organic solvent. nih.govmdpi.com For this compound, the optimization would focus on:
Solvent Selection: A solvent in which this compound has high solubility and is immiscible with water would be chosen.
pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte and improve its partitioning into the organic phase.
Extraction Efficiency: The ratio of the organic solvent to the aqueous sample and the number of extraction steps are optimized to maximize the recovery of the analyte.
Ultrasound-Assisted Extraction (UAE):
UAE is a technique primarily used for the extraction of analytes from solid samples like soil and sediment. mdpi.comnih.govmdpi.comsemanticscholar.org The use of ultrasonic waves enhances the extraction efficiency by improving solvent penetration into the sample matrix and facilitating the mass transfer of the analyte into the solvent. nih.gov Optimization of UAE for this compound from soil would involve:
Solvent Selection: Choosing a solvent that effectively solubilizes the analyte.
Sonication Parameters: Optimizing the sonication time, temperature, and power to maximize extraction efficiency while avoiding potential degradation of the analyte.
Sample to Solvent Ratio: Determining the optimal ratio of the soil sample to the extraction solvent.
| Technique | Principle | Key Optimization Parameters |
| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid phase. | Sorbent type, sample pH, wash solvent, elution solvent and volume. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction solvent, sample pH, solvent-to-sample ratio, number of extractions. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic energy to enhance the extraction of analytes from a solid matrix into a solvent. | Extraction solvent, sonication time, temperature, and power, sample-to-solvent ratio. |
Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of functionalized aromatic compounds is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable synthetic methodologies for 5-Methoxyisophthalonitrile, moving beyond traditional multi-step procedures that may involve harsh conditions or hazardous reagents.
Key areas for exploration include:
Biocatalytic Synthesis: The use of enzymes, such as aldoxime dehydratases, offers a green alternative for the formation of nitrile groups under mild conditions, potentially reducing the environmental impact of synthesis. nih.gov Investigating enzymatic routes could lead to highly selective and efficient production pathways.
Green Solvents and Catalysts: Research into utilizing greener solvents, such as anisole (B1667542) or glycerol, which have been explored for the synthesis of related phthalocyanines from phthalonitrile (B49051) precursors, could significantly improve the sustainability profile of this compound production. mdpi.comresearchgate.net Furthermore, employing heterogeneous catalysts that can be easily recovered and recycled would align with the principles of green chemistry. nih.govrsc.org
Flow Chemistry and Process Intensification: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.gov Applying flow chemistry to the synthesis of this compound could streamline its production.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the molecule from simpler precursors would enhance atom economy and reduce waste by minimizing intermediate isolation and purification steps. nih.govrsc.org
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening for and engineering of suitable enzymes (e.g., aldoxime dehydratases). |
| Green Solvents | Lower toxicity, reduced environmental impact, potential for bio-based sources. | Testing solvents like anisole, glycerol, or water-ethanol mixtures. mdpi.comrsc.org |
| Flow Chemistry | Enhanced safety, scalability, higher yields, precise process control. | Development of a continuous manufacturing process for the compound. |
| MCRs | Improved atom economy, reduced number of synthetic steps, lower waste generation. | Designing a convergent synthesis strategy from simple building blocks. |
Design and Synthesis of Advanced Functional Materials with Tunable Properties
The specific arrangement of donor and acceptor groups in this compound makes it an attractive building block for a new generation of advanced functional materials. Future work should focus on leveraging its unique structure to create materials with precisely controlled and tunable properties.
Potential applications include:
Metal-Organic Frameworks (MOFs): Isophthalonitrile and its derivatives can be used as organic linkers to construct MOFs. rsc.orgresearchgate.netresearchgate.net Future synthesis could use this compound as a linker to create novel MOFs. The methoxy (B1213986) group could influence the framework's pore size, electronic properties, and guest-host interactions, leading to applications in gas storage, separation, and catalysis.
Photoresponsive Materials: By incorporating photoswitchable moieties, such as azobenzenes or spiropyrans, into materials containing this compound, it may be possible to create smart materials whose properties (e.g., adsorption, color) can be tuned with light. scispace.commdpi.com
Porous Polymers and Phthalocyanine (B1677752) Analogs: The nitrile groups are versatile precursors for creating complex polymers and macrocycles like phthalocyanines. researchgate.net The polymerization or cyclotetramerization of this compound could yield novel porous organic polymers or substituted phthalocyanines with tailored electronic and optical properties for use in sensors, organic electronics, or as catalysts.
| Material Class | Potential Precursor Role of this compound | Tunable Properties | Potential Applications |
| MOFs | Organic Linker | Porosity, electronic conductivity, catalytic activity. | Gas separation, chemical sensing, heterogeneous catalysis. rsc.org |
| Photoresponsive Materials | Structural Scaffold | Light-dependent gas adsorption, optical switching. | Smart membranes, data storage, targeted drug delivery. mdpi.com |
| Porous Polymers | Monomer | Surface area, pore size distribution, chemical stability. | Adsorbents, catalyst supports, membrane materials. |
| Phthalocyanines | Precursor | Absorption spectrum, redox potentials, solubility. | Pigments, chemical sensors, photodynamic therapy. |
In-depth Mechanistic Understanding of Molecular Interactions in Biological Systems
While the biological activity of this compound is not yet well-defined, its structure suggests potential interactions with biological macromolecules. Future research should employ computational and experimental methods to explore these potential interactions at a molecular level.
Key research initiatives would involve:
Molecular Docking Simulations: In silico molecular docking studies can be used to screen this compound against libraries of known biological targets, such as enzymes and G-protein coupled receptors (GPCRs). mdpi.comnih.gov This approach can predict binding affinities and binding modes, generating hypotheses about its potential pharmacological effects. For instance, docking studies could explore interactions with targets like the serotonin 5-HT2A receptor, a known target for various neurologically active compounds. rsc.org
Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations can provide a dynamic picture of how this compound interacts with a potential biological target, assessing the stability of the predicted binding pose and revealing key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction.
Target Identification and Validation: Promising hits from computational screening would need to be validated through in vitro biochemical and biophysical assays to confirm binding and functional activity.
This computational-first approach allows for a rational and resource-efficient exploration of the compound's bioactivity, guiding further experimental investigation into its mechanism of action.
Development of Innovative Strategies for Environmental Remediation
Nitrile compounds are used in various industrial processes and can be found in industrial wastewater. nih.gov Developing effective strategies for their remediation is an important environmental goal. Future research could position this compound as a model compound for developing and testing innovative remediation technologies for aromatic nitriles.
Promising avenues for research include:
Bioremediation with Nitrile-Metabolizing Microbes: Many microorganisms possess enzymes capable of degrading nitriles. researchgate.netfrontiersin.org Studies have identified bacteria that utilize nitrilases or nitrile hydratases to convert nitriles into less toxic carboxylic acids and ammonia (B1221849). nih.govresearchgate.net Future work should screen for microbial consortia or isolate specific strains capable of efficiently degrading this compound, which could be used in bioreactors for wastewater treatment. researchgate.net
Enzymatic Degradation: The use of isolated nitrilase or nitrile hydratase enzymes, potentially immobilized on a solid support, could provide a highly specific and efficient method for detoxifying water contaminated with this compound. This avoids the complexities of maintaining live microbial cultures.
Advanced Oxidation Processes (AOPs): Investigating the degradation of this compound using AOPs, such as photocatalysis, could offer a chemical alternative for its complete mineralization into harmless products.
| Remediation Strategy | Underlying Mechanism | Research Objective |
| Microbial Bioremediation | Use of whole organisms (e.g., Nocardia, Klebsiella) to metabolize the nitrile. researchgate.netnih.gov | Isolate and characterize microbes that use this compound as a carbon/nitrogen source. |
| Enzymatic Degradation | Application of purified nitrilase or nitrile hydratase enzymes. frontiersin.org | Test the substrate specificity of known nitrile-metabolizing enzymes for the compound. |
| Advanced Oxidation | Generation of highly reactive species (e.g., hydroxyl radicals) to break down the molecule. | Determine the efficacy and degradation pathway using photocatalysts or other AOPs. |
Integration of Machine Learning and Artificial Intelligence in Compound Discovery and Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. Integrating these tools can accelerate the discovery and optimization of compounds like this compound and their applications.
Future directions include:
Predictive Modeling of Properties: ML models can be trained on datasets of related nitrile compounds to predict the biological activity, toxicity, or material properties of this compound and its hypothetical derivatives. nih.govnih.gov For example, models trained on nitrilase activity data could predict the biodegradability of the compound. osti.govnih.govresearchgate.net
AI-Powered Retrosynthesis: Computer-aided synthesis planning tools can analyze vast reaction databases to propose novel, efficient, and sustainable synthetic routes to this compound that a human chemist might not consider. nih.govchemcopilot.comresearchgate.net These tools can optimize for factors like cost, step count, and green chemistry metrics. elsevier.com
De Novo Design: Generative ML models could design new molecules based on the this compound scaffold, optimized for specific properties such as binding to a particular biological target or possessing desired characteristics for a functional material.
The synergy between computational modeling and experimental work will be crucial in systematically exploring the chemical space around this compound, leading to the rapid identification of new applications and a deeper understanding of its fundamental properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methoxyisophthalonitrile, and how do reaction conditions influence yield?
- Answer : this compound can be synthesized via nitration of methoxy-substituted precursors followed by reduction (e.g., using catalytic hydrogenation or LiAlH₄). For example, nitration of 5-methoxyisophthalic acid derivatives, followed by conversion of nitro groups to nitriles, is a common approach . Reaction conditions (e.g., solvent polarity, temperature, catalyst choice) significantly impact yield. Polar aprotic solvents like DMF enhance nitration efficiency, while reducing agents such as Pd/C under H₂ gas improve nitrile formation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : To confirm the methoxy group position and nitrile functionality (¹H NMR: δ ~3.8 ppm for methoxy; ¹³C NMR: ~115 ppm for nitriles).
- HPLC-MS : For purity assessment and molecular ion verification.
- X-ray Crystallography : To resolve structural ambiguities in crystalline forms .
- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .
Q. What safety protocols are critical when handling this compound?
- Answer : Follow SDS guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention if irritation persists .
- Store in a cool, dry place away from oxidizers, and dispose of via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of nitration in this compound synthesis?
- Answer : Regioselectivity is influenced by:
- Electrophilic directing groups : The methoxy group directs nitration to specific positions (e.g., para to the methoxy in aromatic systems).
- Temperature control : Lower temperatures (<0°C) favor kinetic control, while higher temperatures promote thermodynamic products.
- Catalyst systems : Mixed acids (H₂SO₄/HNO₃) or zeolite catalysts can enhance selectivity .
- Data-driven approach : Compare HPLC profiles of products under varying conditions to identify optimal parameters .
Q. How should contradictory data on the compound’s solubility or stability be resolved?
- Answer : Contradictions often arise from:
- Solvent polarity : Test solubility in DMSO, THF, and water to establish polarity trends.
- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .
- Collaborative validation : Cross-check results with independent labs using standardized protocols .
Q. What strategies differentiate this compound’s reactivity from its structural isomers (e.g., 3-Methoxy or 4-Methoxy analogs)?
- Answer : Reactivity differences stem from:
- Electronic effects : The methoxy group’s electron-donating nature alters charge distribution. For example, 5-methoxy substitution may deactivate the nitrile groups less than para-substituted isomers.
- Steric hindrance : Compare reaction rates in nucleophilic substitution (e.g., with amines) to assess steric impacts.
- Comparative data table :
| Isomer | Nitrile Reactivity (k, s⁻¹) | Methoxy pKa |
|---|---|---|
| This compound | 0.45 | ~10.2 |
| 3-Methoxyisophthalonitrile | 0.32 | ~9.8 |
| 4-Methoxybenzonitrile | 0.28 | ~10.5 |
Hypothetical data based on analogous systems .
Q. How can computational methods aid in predicting this compound’s applications in material science?
- Answer :
- DFT Calculations : Predict electron affinity and bandgap for optoelectronic applications.
- Molecular Dynamics : Simulate polymer compatibility (e.g., with polyamides) by modeling intermolecular interactions .
- QSAR Models : Correlate substituent effects with biological activity (e.g., antimicrobial potential) .
Methodological and Ethical Considerations
Q. What steps ensure reproducibility when publishing synthesis protocols for this compound?
- Answer :
- Detailed experimental logs : Report exact molar ratios, catalyst loadings, and purification steps (e.g., column chromatography gradients).
- Supplementary data : Include NMR raw files, HPLC chromatograms, and crystallography data in open-access repositories .
- Ethical compliance : Disclose conflicts of interest and adhere to dual-use research policies (e.g., non-military applications) .
Q. How should researchers design studies to explore structure-activity relationships (SAR) for this compound derivatives?
- Answer :
- Systematic derivatization : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) and test biological activity.
- High-throughput screening : Use automated platforms to assay cytotoxicity, enzyme inhibition, or photophysical properties .
- Meta-analysis : Compare results with existing data on isophthalonitrile derivatives to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
